molecular formula C23H17NO3 B4771503 (2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile

(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile

Cat. No.: B4771503
M. Wt: 355.4 g/mol
InChI Key: ZYJQRBVEFBXEMJ-NDENLUEZSA-N
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Description

(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile is an organic compound that features a benzodioxole ring and a benzyloxyphenyl group connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting 1,3-benzodioxole-5-carbaldehyde with 4-(benzyloxy)benzaldehyde in the presence of a base such as piperidine and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Phenylmethanamine: Another name for benzylamine, highlighting its structural similarity.

Uniqueness

(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzodioxole ring and a benzyloxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c24-14-20(19-8-11-22-23(13-19)27-16-26-22)12-17-6-9-21(10-7-17)25-15-18-4-2-1-3-5-18/h1-13H,15-16H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJQRBVEFBXEMJ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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